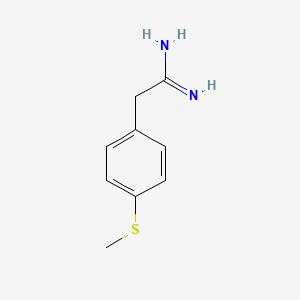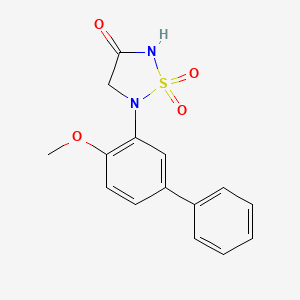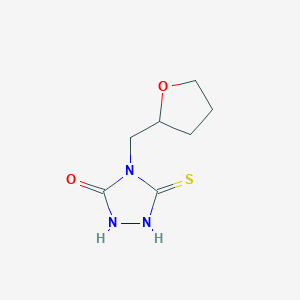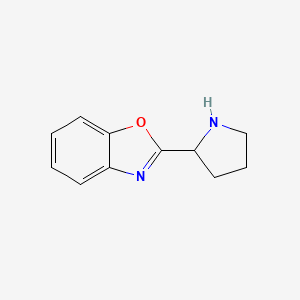
4-Oxo-2-phenylcyclopentanecarboxylic acid
Overview
Description
4-Oxo-2-phenylcyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12O3 It is characterized by a cyclopentane ring substituted with a phenyl group and a carboxylic acid group, along with a ketone functional group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2-phenylcyclopentanecarboxylic acid typically involves the reaction of cyclopentanone with phenylmagnesium bromide, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents such as diethyl ether and reagents like magnesium, bromobenzene, and carbon dioxide. The process can be summarized as follows:
Grignard Reaction: Cyclopentanone reacts with phenylmagnesium bromide to form 2-phenylcyclopentanol.
Oxidation: The 2-phenylcyclopentanol is oxidized to 2-phenylcyclopentanone using an oxidizing agent such as potassium permanganate.
Carboxylation: The 2-phenylcyclopentanone undergoes carboxylation with carbon dioxide to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-2-phenylcyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of 2-phenylcyclopentanol.
Substitution: Formation of halogenated derivatives of the phenyl group.
Scientific Research Applications
4-Oxo-2-phenylcyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-2-phenylcyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes. For example, its ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Lacks the phenyl and ketone groups, making it less complex.
2-Phenylcyclopentanone: Similar structure but lacks the carboxylic acid group.
4-Oxo-2-nonenal: Contains a similar ketone group but differs in the carbon chain length and functional groups.
Uniqueness: 4-Oxo-2-phenylcyclopentanecarboxylic acid is unique due to the combination of its cyclopentane ring, phenyl group, ketone, and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-oxo-2-phenylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-9-6-10(11(7-9)12(14)15)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQNYXGJZLWYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B1637128.png)




![2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic Acid](/img/structure/B1637144.png)



![4-[2-(4-Ethoxyphenyl)ethyl]piperidine](/img/structure/B1637165.png)
![N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B1637167.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2,3-dimethylphenyl)-1-piperazinyl]-](/img/structure/B1637168.png)


